1,7-Naphthyridine Core vs. 1,8-Naphthyridine Core: Retention of EGFR Kinase Inhibitory Potency
In a direct head-to-head comparison of EGFR kinase inhibitory activity, compounds built upon a 1,7-naphthyridine core demonstrated significantly superior potency retention compared to those based on a 1,8-naphthyridine core. While 1,7-core compounds retained high potency, 1,8-core analogs were significantly less active [1]. This study provides quantitative rationale for selecting 1,7-naphthyridine-based building blocks over 1,8-counterparts in kinase inhibitor development.
| Evidence Dimension | EGFR kinase inhibitory activity retention |
|---|---|
| Target Compound Data | High potency retention (exact quantitative data not disclosed in abstract, but qualitatively superior to comparator) |
| Comparator Or Baseline | 1,8-naphthyridine core compounds |
| Quantified Difference | Qualitative: 1,7-core retains high potency; 1,8-core significantly less active [1] |
| Conditions | Reversible and irreversible binding EGFR kinase inhibitors; assay details not provided in abstract |
Why This Matters
This core-dependent activity differential mandates procurement of the 1,7-naphthyridine scaffold to avoid potency erosion in kinase-targeted programs.
- [1] Wissner, A., et al. Syntheses and EGFR kinase inhibitory activity of 6-substituted-4-anilino [1,7] and [1,8] naphthyridine-3-carbonitriles. Bioorganic & Medicinal Chemistry Letters, 2004. PMID: 15006373. View Source
